2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol dihydrochloride
Overview
Description
“2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol dihydrochloride” is a chemical compound with the CAS Number: 1803600-30-7 . It has a molecular weight of 217.14 . The IUPAC name for this compound is 2-((2-aminoethyl)(cyclopropyl)amino)ethan-1-ol dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H16N2O.2ClH/c8-3-4-9(5-6-10)7-1-2-7;;/h7,10H,1-6,8H2;2*1H . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
The compound has a molecular weight of 217.14 . More detailed physical and chemical properties were not found in the search results.
Scientific Research Applications
Synthesis and Structural Studies
The amino-alcohol ligand, synthesized from reactions involving cyclopropyl moieties, has been structurally analyzed, revealing its conformation and interaction potential with metal ions. The detailed structure of these ligands and their salts, along with their conformational flexibility and potential for metal ion complexation, have been meticulously studied (de Sousa et al., 2010).
Chemical Reactivity and Synthesis Protocols
Reactions involving cyclopropyl groups, such as those in 2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol dihydrochloride, have been explored to synthesize various compounds, including nitrocyclopropanes and amino-cyclopropanes, which are integral in biologically active compounds and natural products (Ghosh et al., 2023). Furthermore, Lewis acid-mediated reactions have been utilized for synthesizing novel dihydrofuro[2,3-h]chromen-2-one derivatives, showcasing the chemical versatility and potential of cyclopropyl-containing structures (Shi et al., 2007).
Advanced Organic Synthesis
The compound and its related structures have been employed as building blocks in advanced organic synthesis. For instance, methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate has been used in the synthesis of new cyclopropyl-containing amino acids and as a precursor for geometrically constrained bicyclic peptidomimetics, highlighting its significance in the synthesis of complex organic molecules (Limbach et al., 2009).
Potential in Material Science and Molecular Engineering
Compounds involving cyclopropyl groups have shown promise in material science and molecular engineering. For example, reactions involving cyclothiomethylation have led to the formation of previously unknown polyheterocyclic compounds containing nitrogen and sulfur atoms, indicating potential applications in creating new materials or chemical entities (Akhmetova et al., 2009).
properties
IUPAC Name |
2-[2-aminoethyl(cyclopropyl)amino]ethanol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.2ClH/c8-3-4-9(5-6-10)7-1-2-7;;/h7,10H,1-6,8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMVIDAKYOZFIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCN)CCO.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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